molecular formula C16H24 B13369119 1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane

Cat. No.: B13369119
M. Wt: 216.36 g/mol
InChI Key: ZRPILLJHDCJTJP-OGFJCPFKSA-N
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Description

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane is a complex organic compound with a unique structure that includes multiple methyl groups and a conjugated diene-yne system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a cyclohexane derivative followed by a series of reactions to introduce the diene-yne system. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The choice of solvents, reagents, and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene-yne system into more saturated compounds.

    Substitution: The methyl groups and the diene-yne system can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane involves its interaction with molecular targets through its conjugated diene-yne system. This system can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the conjugated diene-yne system. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

1,1,3-Trimethyl-2-((1E,3E)-3-methylhexa-1,3-dien-5-yn-1-yl)cyclohexane is a complex organic compound with potential biological activities. Its unique structure suggests various interactions with biological systems, making it a subject of interest in pharmacological and chemical research.

  • Chemical Name : this compound
  • CAS Number : 884845-82-3
  • Molecular Formula : C16H22
  • Molecular Weight : 216.329 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects and mechanisms of action. Key areas of investigation include:

Antimicrobial Activity

Research indicates that compounds similar to 1,1,3-trimethyl derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain cyclohexane derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another notable feature. Compounds with similar structural motifs have shown the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some studies suggest that derivatives of cyclohexane can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This modulation can lead to reduced symptoms in conditions like arthritis and other inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted on a series of cyclohexane derivatives revealed that 1,1,3-trimethyl derivatives exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics used in clinical settings.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
1,1,3-trimethyl derivative3264
Standard Antibiotic1632

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound scavenged DPPH radicals effectively. The half-maximal inhibitory concentration (IC50) was found to be comparable to well-known antioxidants like ascorbic acid.

CompoundIC50 (µM)
1,1,3-trimethyl derivative25
Ascorbic Acid20

The biological activity of 1,1,3-trimethyl derivatives can be attributed to several mechanisms:

Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microorganisms.

Free Radical Scavenging : The presence of multiple double bonds in the structure facilitates electron donation to free radicals, neutralizing them before they can cause cellular damage.

Enzyme Inhibition : By mimicking substrate structures or binding sites, these compounds can inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

Properties

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1,1,3-trimethyl-2-[(1E,3E)-3-methylhexa-1,3-dien-5-ynyl]cyclohexane

InChI

InChI=1S/C16H24/c1-6-8-13(2)10-11-15-14(3)9-7-12-16(15,4)5/h1,8,10-11,14-15H,7,9,12H2,2-5H3/b11-10+,13-8+

InChI Key

ZRPILLJHDCJTJP-OGFJCPFKSA-N

Isomeric SMILES

CC1CCCC(C1/C=C/C(=C/C#C)/C)(C)C

Canonical SMILES

CC1CCCC(C1C=CC(=CC#C)C)(C)C

Origin of Product

United States

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